BenchChemオンラインストアへようこそ!

3-chloro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide

NLRP3 inflammasome IL-1β inhibition pyroptosis

3-Chloro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide (CAS 1396866-69-5, molecular formula C14H17ClN2O3S, molecular weight 328.81 g/mol) is a synthetic small molecule belonging to the benzenesulfonamide class, characterized by a 3-chloro substituent on the phenyl ring and a morpholinobut-2-yn-1-yl side chain attached to the sulfonamide nitrogen. The compound contains a sulfonamide pharmacophore known for zinc-binding enzyme inhibition (e.g., carbonic anhydrases) and an alkyne-linked morpholine tail that may confer distinct conformational and pharmacokinetic properties relative to simpler benzenesulfonamide analogs.

Molecular Formula C14H17ClN2O3S
Molecular Weight 328.81
CAS No. 1396866-69-5
Cat. No. B2533636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide
CAS1396866-69-5
Molecular FormulaC14H17ClN2O3S
Molecular Weight328.81
Structural Identifiers
SMILESC1COCCN1CC#CCNS(=O)(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C14H17ClN2O3S/c15-13-4-3-5-14(12-13)21(18,19)16-6-1-2-7-17-8-10-20-11-9-17/h3-5,12,16H,6-11H2
InChIKeyHDKSGBIBZJEVCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide (CAS 1396866-69-5): Baseline Identity and Research-Grade Procurement Context


3-Chloro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide (CAS 1396866-69-5, molecular formula C14H17ClN2O3S, molecular weight 328.81 g/mol) is a synthetic small molecule belonging to the benzenesulfonamide class, characterized by a 3-chloro substituent on the phenyl ring and a morpholinobut-2-yn-1-yl side chain attached to the sulfonamide nitrogen . The compound contains a sulfonamide pharmacophore known for zinc-binding enzyme inhibition (e.g., carbonic anhydrases) and an alkyne-linked morpholine tail that may confer distinct conformational and pharmacokinetic properties relative to simpler benzenesulfonamide analogs [1]. As a research tool, this compound is primarily sourced for biochemical and cell-based screening programs exploring NLRP3 inflammasome inhibition, carbonic anhydrase modulation, and kinase selectivity profiling, where its substitution pattern differentiates it from unsubstituted or para-substituted regioisomers [2].

Why 3-Chloro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide Cannot Be Replaced by Generic Benzenesulfonamide Analogs


Generic substitution within the benzenesulfonamide class is unreliable because the specific substitution pattern — meta-chloro on the phenyl ring combined with the morpholinobut-2-yn-1-yl tail — governs target selectivity, binding kinetics, and physicochemical properties in ways that simple unsubstituted or para-substituted benzenesulfonamides cannot replicate [1]. In the NLRP3 inflammasome inhibitor series reported by Fulp et al., even minor modifications to the aromatic substituent position or the sulfonamide linker length produced >10-fold shifts in IC50 values, demonstrating that the meta-chloro substitution and alkyne-containing side chain are not functionally interchangeable with other sulfonamide building blocks [2]. Selecting a generic alternative without confirming the identical substitution geometry and linker architecture risks procuring a compound with divergent biological activity, confounding SAR interpretation and wasting screening resources.

Quantitative Differentiation Evidence: 3-Chloro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide vs. Closest Analogs


NLRP3 Inflammasome Inhibition: Meta-Chloro vs. Unsubstituted Benzenesulfonamide Comparator

In the benzenesulfonamide-based NLRP3 inflammasome inhibitor series, the meta-chloro substituent on the phenyl ring (present in the target compound) is associated with improved inhibitory potency compared to the unsubstituted analog. The lead compound 17 (bearing a structural motif consistent with 3-chloro substitution) exhibited an IC50 of 0.42 ± 0.080 μM against NLRP3 inflammasome-mediated IL-1β production in LPS/nigericin-stimulated THP-1 macrophages, representing a measurable improvement over earlier unsubstituted benzenesulfonamide leads in the same series that showed IC50 values >1 μM [1].

NLRP3 inflammasome IL-1β inhibition pyroptosis

Carbonic Anhydrase IX Inhibition: Structural Basis for Selectivity Differentiation

Benzenesulfonamide compounds bearing a morpholinobut-2-yn-1-yl tail have been investigated for carbonic anhydrase IX (CA IX) inhibition, a tumor-associated isoform overexpressed in hypoxic solid tumors. The 3-chloro substitution on the phenyl ring is predicted to alter the binding pose within the CA IX active site compared to the unsubstituted analog (N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide, CAS 1396685-91-8), potentially enhancing isoform selectivity over off-target cytosolic CA II [1]. While direct comparative IC50 data for the 3-chloro compound against CA IX are not publicly available at the time of this analysis, the structural precedent from the NLRP3 sulfonamide series indicates that meta-chloro substitution improves target engagement and selectivity profiles relative to unsubstituted congeners [2].

carbonic anhydrase IX tumor pH regulation sulfonamide zinc-binding

Physicochemical Differentiation: Calculated LogP and Solubility vs. Unsubstituted and Para-Substituted Analogs

The introduction of a meta-chloro substituent on the benzenesulfonamide core modulates the compound's lipophilicity compared to the unsubstituted analog. Based on calculated physicochemical properties, 3-chloro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide (MW 328.81, C14H17ClN2O3S) is expected to exhibit a higher logP (estimated ~1.5–2.0) than the unsubstituted congener N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide (MW 294.37, C14H18N2O3S, CAS 1396685-91-8, estimated logP ~1.0–1.5) . This difference in lipophilicity can influence membrane permeability, protein binding, and solubility, all of which are critical parameters in cell-based assays and in vivo pharmacokinetic studies, making the two compounds non-interchangeable in profiling campaigns [1].

lipophilicity drug-likeness physicochemical profiling

Regioisomeric Differentiation: 3-Chloro vs. 4-Chloro Substitution on Benzenesulfonamide

The position of the chloro substituent on the benzenesulfonamide ring is a critical determinant of biological activity. In structurally related sulfonamide series, meta-substituted (3-chloro) regioisomers frequently exhibit distinct target engagement profiles compared to para-substituted (4-chloro) congeners due to altered electron distribution and steric interactions within the binding pocket [1]. Specifically, 4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide (CAS not specified but structurally analogous) differs from the 3-chloro target compound in both the substitution position and the linker architecture (oxopropyl vs. but-2-yn-1-yl), precluding any assumption of activity equivalence . Procurement of the incorrect regioisomer invalidates SAR conclusions derived from the intended 3-chloro probe.

regioisomer selectivity SAR target binding

High-Fidelity Application Scenarios for 3-Chloro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide (CAS 1396866-69-5)


NLRP3 Inflammasome Inhibitor Screening and SAR Expansion

This compound serves as a meta-chloro-substituted probe within the benzenesulfonamide NLRP3 inhibitor chemotype, where the 3-chloro group has been associated with enhanced potency (IC50 ~0.4 μM range) compared to unsubstituted analogs in the same scaffold series [1]. Researchers procuring this compound for NLRP3 inflammasome inhibition assays should compare activity directly against the unsubstituted parent scaffold (JC124 or equivalent) to validate the contribution of the chloro substituent. Use in THP-1 macrophage pyroptosis assays and IL-1β ELISA readouts is recommended, with the expectation that the compound's meta-chloro substitution will provide superior target engagement relative to the unsubstituted baseline.

Carbonic Anhydrase Isoform Selectivity Profiling

As a benzenesulfonamide derivative bearing an alkyne-linked morpholine tail, this compound is a candidate for CA IX-selective inhibitor profiling, particularly in hypoxic tumor cell models [1]. The 3-chloro substituent is predicted to modulate the binding mode within the CA active site compared to unsubstituted and para-substituted congeners, making it a valuable tool for isoform selectivity screening. Procurement for stopped-flow CO2 hydration assays against a panel of human CA isoforms (CA I, II, IX, XII) is advised, with head-to-head comparison against N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide (CAS 1396685-91-8) to quantify selectivity shifts conferred by the chloro group.

Physicochemical Profiling for Lead Optimization

The compound's estimated logP (~1.5–2.0) and molecular weight (328.81 g/mol) place it within favorable drug-like chemical space, making it suitable for transport property assays (PAMPA, Caco-2 permeability) and metabolic stability studies (microsomal clearance) [1]. When benchmarking the 3-chloro analog against its unsubstituted congener, the ~0.5-unit increase in logP can be correlated with changes in membrane permeability and solubility, providing quantitative structure-property relationship (QSPR) data that inform lead optimization efforts. Procurement of both the 3-chloro and unsubstituted analogs as a matched pair enables direct deconvolution of the chloro substituent's contribution to ADME parameters.

Kinase Selectivity Counter-Screening

Based on structural features shared with morpholine-containing kinase inhibitors, this compound may be evaluated in broad-panel kinase profiling (e.g., BTK, Src family) to assess off-target liability or repurposing potential [1]. The meta-chloro substitution and alkyne linker differentiate this compound from saturated-amino-linked sulfonamide kinase inhibitors, potentially yielding a distinct selectivity fingerprint. Procurement for kinase profiling should include comparison against morpholine-free benzenesulfonamide controls to attribute any observed kinase inhibition to the morpholinobut-2-yn-1-yl moiety.

Quote Request

Request a Quote for 3-chloro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.